molecular formula C12H8FNO2 B1339025 5-(4-Fluorophenyl)nicotinic acid CAS No. 364064-17-5

5-(4-Fluorophenyl)nicotinic acid

Cat. No. B1339025
M. Wt: 217.2 g/mol
InChI Key: KISDAKHYANOMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06703509B2

Procedure details

1.38 kg of 5-bromonicotinic acid, 1.10 kg of 4-fluorobenzeneboronic acid and 0.40 kg of Pd/activated carbon (5%) are introduced into 8.5 liters of water. The black suspension is rendered alkaline using 1.39 kg of 32% sodium hydroxide solution and warmed to 100° C. After 4 hours, the mixture is subjected to conventional work-up, giving 5-(4-fluorophenyl)nicotinic acid.
Quantity
1.38 kg
Type
reactant
Reaction Step One
Quantity
1.1 kg
Type
reactant
Reaction Step One
Name
Quantity
0.4 kg
Type
catalyst
Reaction Step One
Name
Quantity
8.5 L
Type
solvent
Reaction Step One
Quantity
1.39 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[F:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.[OH-].[Na+]>[Pd].O>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=2)[C:7]([OH:9])=[O:8])=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.38 kg
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Name
Quantity
1.1 kg
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
0.4 kg
Type
catalyst
Smiles
[Pd]
Name
Quantity
8.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.39 kg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=NC=C(C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.